N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic compound featuring a benzo[b]thiophen-2-yl moiety linked to a hydroxypropyl chain, which is further connected to a 1,3,5-trimethylpyrazole-4-carboxamide group.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-11-16(12(2)21(4)20-11)17(22)19-10-18(3,23)15-9-13-7-5-6-8-14(13)24-15/h5-9,23H,10H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFSZWPYEJVEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H21N3O2S
- Molecular Weight : 343.45 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its structural components, particularly the pyrazole ring and the benzo[b]thiophene moiety. These features enable the compound to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways and cellular signaling.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play a role in inflammatory processes or cancer progression.
- Receptor Modulation : It could modulate receptors associated with pain and inflammation, contributing to its potential therapeutic effects.
1. Anti-inflammatory Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
2. Antitumor Activity
The compound's potential antitumor effects are also noteworthy. Pyrazole derivatives have been reported to demonstrate cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .
3. Antimicrobial Properties
Some studies suggest that compounds containing the pyrazole structure exhibit antimicrobial activities against bacteria and fungi. This could position this compound as a candidate for further exploration in infectious disease treatment .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α, IL-6 | |
| Antitumor | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Activity against bacterial strains |
Case Study: Pyrazole Derivatives
A study demonstrated that a series of novel pyrazole derivatives exhibited promising anti-inflammatory activity by significantly reducing edema in animal models. The lead compound showed an inhibition rate comparable to standard anti-inflammatory drugs like indomethacin .
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a research compound with the molecular formula C18H21N3O2S and a molecular weight of 343.45 g/mol. It typically has a purity of around 95%.
Scientific Research Applications
This compound is investigated for its potential biological activities, primarily attributed to its pyrazole ring and benzo[b]thiophene moiety, which enable interactions with biological targets such as enzymes and receptors involved in inflammatory pathways and cellular signaling.
Key Mechanisms:
- Inhibition of Enzymatic Activity: This compound may inhibit enzymes that play a role in inflammatory processes or cancer progression.
- Receptor Modulation: It could modulate receptors associated with pain and inflammation, contributing to potential therapeutic effects.
Biological Activities:
- Anti-inflammatory Activity: Research suggests that compounds with similar structures to this compound exhibit anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6.
- Antitumor Activity: The potential antitumor effects of the compound are noteworthy. Pyrazole derivatives have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties.
- Antimicrobial Properties: Some studies suggest that compounds containing the pyrazole structure exhibit antimicrobial activities against bacteria and fungi, positioning this compound as a candidate for further exploration in infectious disease treatment.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anti-inflammatory | Inhibition of TNF-α, IL-6 |
| Antitumor | Cytotoxicity against cancer cell lines |
| Antimicrobial | Activity against bacterial strains |
Case Studies:
- A study demonstrated that a series of novel pyrazole derivatives exhibited promising anti-inflammatory activity by significantly reducing edema in animal models. The lead compound showed an inhibition rate comparable to standard anti-inflammatory drugs like indomethacin.
Comparison with Similar Compounds
Benzo[b]thiophene-Containing Derivatives
Several compounds share the benzo[b]thiophen-2-yl motif but differ in substituents and functional groups:
Notes:
- The target compound’s carboxamide group distinguishes it from sulfonamide derivatives (e.g., ) and ester-based analogs (e.g., ).
- The pyrazole ring in the target compound is fully methylated (1,3,5-trimethyl), whereas the analog in includes a cyclopropyl and thiophen-3-yl group, altering steric and electronic properties.
Thiophene/Pyrazole Hybrids
Compounds combining thiophene and pyrazole moieties exhibit structural diversity:
- N-Phenyl-2-phenyl[60]fulleropyrrolidine (PNP) : Incorporates a fullerene core, contrasting with the target compound’s non-fullerene scaffold.
- (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate : Features a sulfonate ester and tetrahydronaphthalene, differing in polarity and aromaticity.
Spectroscopic Characterization
- 1H/13C NMR : Benzo[b]thiophen-2-yl protons in analogs resonate at δ 7.2–7.8 ppm, while pyrazole methyl groups appear at δ 2.1–2.5 ppm .
- Mass Spectrometry : High-resolution EI (HREI) or ESI-MS data confirm molecular weights (e.g., 525.01 for compound 5fc ).
Functional Group Impact on Properties
Q & A
Q. What strategies are effective for validating the compound’s activity across diverse biological models (e.g., 2D vs. 3D cell cultures, in vivo models)?
- Methodological Answer : Comparative studies using 3D spheroids or organoids assess penetration and efficacy in physiologically relevant models. In vivo efficacy is tested in xenografts with bioluminescent reporters for real-time monitoring. Interspecies PK/PD modeling aligns rodent data with human-relevant outcomes .
Tables for Key Methodological Comparisons
| Challenge | Tools/Methods | Key References |
|---|---|---|
| Synthetic Optimization | DoE, DFT, PAT | |
| Bioactivity Contradictions | Bayesian meta-analysis, orthogonal assays | |
| Target Identification | Chemical proteomics, CRISPR screens | |
| PK/PD Modeling | Compartmental modeling, MALDI imaging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
